2-Methoxyphenethylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

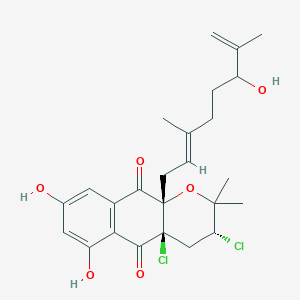

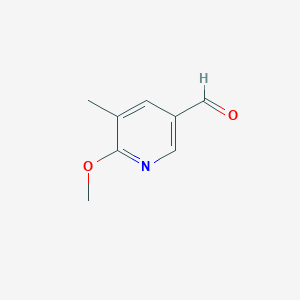

2-Methoxyphenethylmagnesium bromide, also known as Methyl 2-bromomethylbenzoate, is a chemical compound that has shown significant potential in various fields of research and industry. It is a heterocyclic organic compound with the molecular formula C9H11BrMgO and a molecular weight of 239.39 .

Molecular Structure Analysis

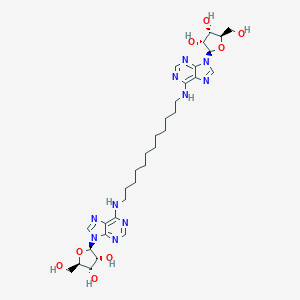

The molecular structure of 2-Methoxyphenethylmagnesium bromide can be represented by the canonical SMILES stringCOC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] . This indicates that the compound consists of a 2-methoxyphenethyl group bonded to a magnesium ion, which is in turn bonded to a bromide ion. Physical And Chemical Properties Analysis

2-Methoxyphenethylmagnesium bromide is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, density, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis of Complex Organic Compounds 2-Methoxyphenethylmagnesium bromide is utilized in synthesizing various organic compounds. For example, it is involved in the synthesis of 2-(2′-hydroxyphenyl)pyridine-N-oxide, which undergoes thermal deoxidation to free base (Antkowiak & Gessner, 1984). Similarly, it plays a role in the enantioselective total synthesis of (+)-atisirene, a complex organic molecule (Ihara, Toyota, Fukumoto, & Kametani, 1986).

Studies in Stereochemistry Research involving 2-Methoxyphenethylmagnesium bromide also extends to stereochemistry. It is used in studies to understand the stereochemistry of elimination reactions of halohydrin derivatives and related compounds (Sugita et al., 1979).

Development of Catalytic Reactions This compound has been studied for its role in nickel-catalyzed cross-coupling reactions, demonstrating its potential in advanced synthetic chemistry and catalysis (Tobisu et al., 2016).

Applications in Pharmaceutical Analysis In the pharmaceutical domain, 2-Methoxyphenethylmagnesium bromide is used for fluorescent labeling in the analysis of bile acids, a key aspect in the study of pharmaceuticals (Cavrini et al., 1993).

Synthesis of Polycyclic Compounds Related to Steroids The compound is also integral in synthesizing polycyclic compounds that are structurally related to steroids, showcasing its versatility in organic synthesis (Nazarov & Kotlyarevsky, 1955).

Nuclear Magnetic Resonance Spectroscopic Studies Its utility extends to spectroscopic studies, particularly in nuclear magnetic resonance spectroscopy to study the structure and dynamics of allylic magnesium compounds (Hill et al., 1996).

Propiedades

IUPAC Name |

magnesium;1-ethyl-2-methoxybenzene;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11O.BrH.Mg/c1-3-8-6-4-5-7-9(8)10-2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFXMCSIPLCZMA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C[CH2-].[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)

![Imidazo[1,2-a]pyridin-2-ol](/img/structure/B55671.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)